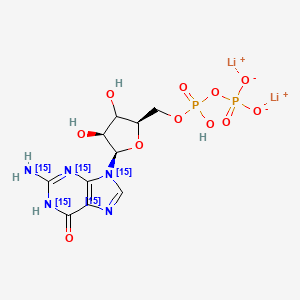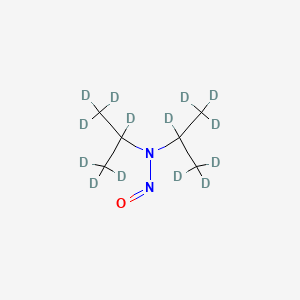
N-Nitrosodiisopropylamine-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosodiisopropylamine-d14 is a deuterium-labeled analog of N-Nitrosodiisopropylamine. It is a nitrosamine compound with the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodiisopropylamine-d14 typically involves the nitrosation of diisopropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows: [ \text{(CD3CD2CD2)2NH} + \text{NaNO2} + \text{HCl} \rightarrow \text{(CD3CD2CD2)2NNO} + \text{NaCl} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure high throughput and precision. The use of automated systems minimizes contamination and improves the consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitrosodiisopropylamine-d14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various nitroso derivatives, amines, and substituted nitrosamines .
Applications De Recherche Scientifique
N-Nitrosodiisopropylamine-d14 is widely used in scientific research for various applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of nitrosamines in different samples.
Biology: The compound is used in studies related to the metabolism and toxicology of nitrosamines.
Medicine: It is used in pharmaceutical research to study the impurities in drug substances and products.
Industry: The compound is used in environmental analysis to detect nitrosamine contamination in water and soil samples
Mécanisme D'action
The mechanism of action of N-Nitrosodiisopropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to various biological effects. The compound is known to be a carcinogen, and its effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .
Comparaison Avec Des Composés Similaires
N-Nitrosodiisopropylamine-d14 is compared with other similar nitrosamine compounds, such as:
N-Nitrosodipropylamine: Similar in structure but lacks deuterium labeling.
N-Nitrosoethylisopropylamine: Contains an ethyl group instead of an isopropyl group.
N-Nitrosomethylphenylamine: Contains a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable standard for analytical applications .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
144.27 g/mol |
Nom IUPAC |
N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Clé InChI |
AUIKJTGFPFLMFP-ZVEBFXSZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N=O |
SMILES canonique |
CC(C)N(C(C)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


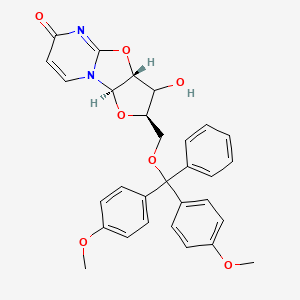
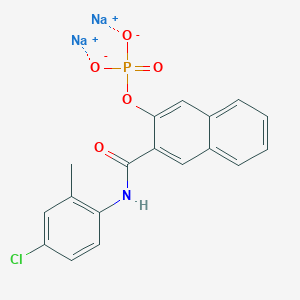

![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
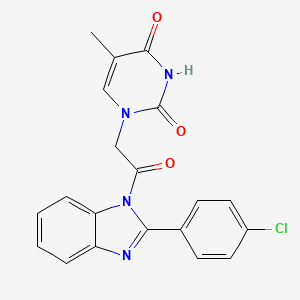

![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

